molecular formula C27H26N2O4 B15103553 4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B15103553
M. Wt: 442.5 g/mol
InChI Key: OWLWXMUVPMKJDQ-NCELDCMTSA-N
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Description

4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of cinnamic acids and derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a phenoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine derivative, followed by the introduction of the phenoxyphenyl group and the benzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide include other cinnamic acid derivatives and benzamide compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H26N2O4/c1-20-10-12-22(13-11-20)26(30)28-25(27(31)29-14-16-32-17-15-29)19-21-6-5-9-24(18-21)33-23-7-3-2-4-8-23/h2-13,18-19H,14-17H2,1H3,(H,28,30)/b25-19+

InChI Key

OWLWXMUVPMKJDQ-NCELDCMTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)N4CCOCC4

Origin of Product

United States

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